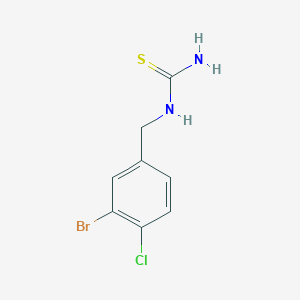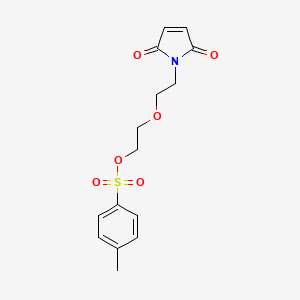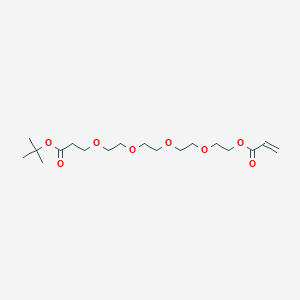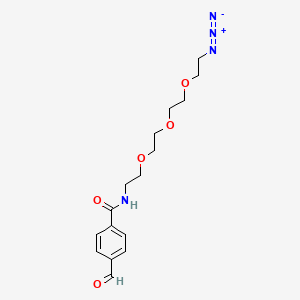
1-(3-Bromo-4-chlorobenzyl)thiourea
Overview
Description
1-(3-Bromo-4-chlorobenzyl)thiourea is an organosulfur compound belonging to the thiourea derivatives family It is characterized by the presence of a bromine and chlorine atom on the benzyl ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-chlorobenzyl)thiourea typically involves the reaction of 3-bromo-4-chlorobenzylamine with thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-chlorobenzyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to yield corresponding amines.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Substitution Products: Various substituted benzylthiourea derivatives.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Corresponding amines.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, including antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research has indicated potential anticancer activity, suggesting its use in developing novel therapeutic agents.
Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which 1-(3-Bromo-4-chlorobenzyl)thiourea exerts its effects is primarily through its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This interaction disrupts essential biochemical pathways, leading to the observed biological effects. The presence of bromine and chlorine atoms enhances its reactivity and specificity towards certain molecular targets.
Comparison with Similar Compounds
- 1-(3-Bromo-4-fluorobenzyl)thiourea
- 1-(3-Chloro-4-methylbenzyl)thiourea
- 1-(3-Iodo-4-chlorobenzyl)thiourea
Comparison: 1-(3-Bromo-4-chlorobenzyl)thiourea is unique due to the combined presence of bromine and chlorine atoms, which impart distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity and potentially higher biological activity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(3-bromo-4-chlorophenyl)methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2S/c9-6-3-5(1-2-7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAPVNOUFFIJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=S)N)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255178 | |
| Record name | Thiourea, N-[(3-bromo-4-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415800-36-0 | |
| Record name | Thiourea, N-[(3-bromo-4-chlorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415800-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiourea, N-[(3-bromo-4-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate](/img/structure/B8025018.png)
![4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester](/img/structure/B8025024.png)





![Bicyclo[1.1.1]pentan-2-amine hydrochloride](/img/structure/B8025077.png)

